

Comparative Antiviral Activity of 1-Adamantylthiourea and Amantadine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antiviral activity of **1-Adamantylthiourea** and the well-established antiviral drug, amantadine. The following sections present a summary of their performance based on available experimental data, detailed methodologies of the cited experiments, and a discussion of their mechanisms of action.

Quantitative Performance Comparison

The antiviral efficacy of a **1-adamantylthiourea** derivative has been directly compared to amantadine against the influenza A2/Asian/J305 virus in both in vivo and in vitro studies. The key findings are summarized in the tables below. The data is sourced from a seminal 1979 study by Tilley, Levitan, and Kramer, which remains a primary reference for this direct comparison.[1][2]

In Vivo Antiviral Activity in Mice

The in vivo efficacy was determined by the Protective Dose 50 (PD₅₀), which is the dose of the compound required to protect 50% of the mice from virus-induced mortality.



Compound	Administration Route	PD₅₀ (mg/kg)	Virus Strain	Reference
1-(1- Adamantyl)-3-(p- toluenesulfonyl)t hiourea	Intraperitoneal	16	Influenza A2/Asian/J305	
Oral	35	Influenza A2/Asian/J305		
Amantadine	Intraperitoneal	6	Influenza A2/Asian/J305	
Oral	4	Influenza A2/Asian/J305		

In Vitro Antiviral Activity

The in vitro activity was assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit the viral cytopathic effect.

Compound	MIC (μg/mL)	Virus Strain	Cell Line	Reference
1-(1- Adamantyl)-3-(p- toluenesulfonyl)t hiourea	10	Influenza A2/Asian/J305	Rhesus Monkey Kidney	
Amantadine	1	Influenza A2/Asian/J305	Rhesus Monkey Kidney	

Acute Toxicity Data in Mice

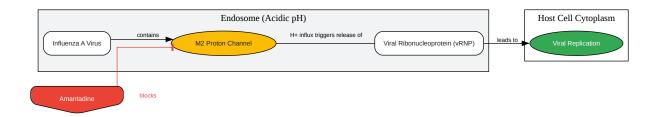
The acute toxicity was evaluated by determining the Lethal Dose 50 (LD₅₀), the dose at which 50% of the test animals die.



Compound	Administration Route	LD50 (mg/kg)	Reference
1-(1-Adamantyl)-3-(p- toluenesulfonyl)thiour ea	Intraperitoneal	775	
Oral	>1000		
Amantadine	Intraperitoneal	245	
Oral	900		

Mechanism of Action Amantadine

The primary mechanism of action of amantadine against influenza A virus is the blockage of the M2 proton ion channel.[3] This channel is essential for the uncoating of the virus within the host cell's endosomes. By inhibiting the M2 channel, amantadine prevents the acidification of the viral interior, which is a necessary step for the release of the viral ribonucleoprotein (vRNP) into the cytoplasm, thereby halting viral replication at an early stage.



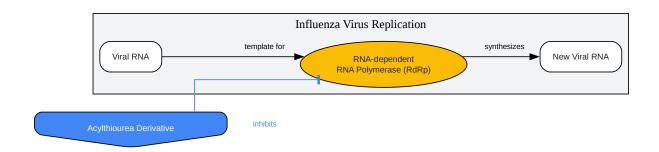
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Figure 1: Mechanism of action of Amantadine.

1-Adamantylthiourea



The precise mechanism of action for **1-adamantylthiourea** derivatives against influenza A virus has not been as extensively elucidated as that of amantadine. The structural similarity to amantadine suggests that it might also interact with the M2 ion channel. However, research on newer thiourea derivatives indicates that they can also act via different mechanisms. For instance, recent studies on acylthiourea derivatives have shown that they can inhibit the influenza virus RNA-dependent RNA polymerase (RdRp), an enzyme crucial for the replication of the viral genome.[4][5] This suggests that thiourea-containing compounds may have multiple potential targets in the influenza virus life cycle.



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Figure 2: Potential mechanism of action for thiourea derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative analysis of 1-(1-adamantyl)-3-(p-toluenesulfonyl)thiourea and amantadine.

In Vivo Antiviral Assay (Mouse Protection Test)

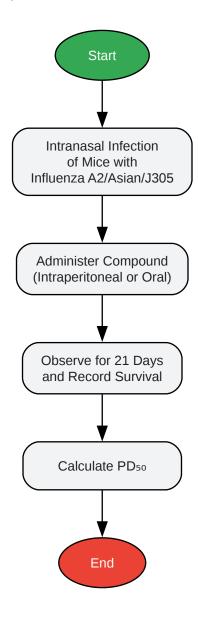
This assay evaluates the efficacy of the compounds in protecting mice from a lethal dose of influenza virus.

- Animal Model: Male, albino CF-1 mice.
- Virus Strain: Influenza A2/Asian/J305 virus adapted to mice.



• Procedure:

- Mice are infected intranasally with a lethal dose of the influenza virus.
- The test compounds (1-(1-adamantyl)-3-(p-toluenesulfonyl)thiourea or amantadine) are administered either intraperitoneally or orally at various doses.
- Treatment is initiated shortly after infection and continued for a specified period.
- The number of surviving mice is recorded over a 21-day observation period.
- The Protective Dose 50 (PD50) is calculated based on the dose-response relationship.





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Figure 3: Workflow for the in vivo antiviral assay.

In Vitro Antiviral Assay (Tube Dilution Assay)

This assay determines the concentration of the compounds required to inhibit the cytopathic effect of the virus in cell culture.

- · Cell Lines: Rhesus monkey kidney cells.
- Virus Strain: Influenza A2/Asian/J305 virus.
- Procedure:
 - Monolayers of the host cells are prepared in culture tubes.
 - Serial dilutions of the test compounds are added to the cell cultures.
 - The cells are then infected with the influenza virus.
 - The cultures are incubated and observed for the presence of a viral cytopathic effect (CPE).
 - The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the CPE.

Acute Toxicity Assay (LD50 Determination)

This assay is used to determine the acute toxicity of the compounds.

- Animal Model: Male, albino CF-1 mice.
- Procedure:
 - The test compounds are administered to groups of mice at various doses via intraperitoneal or oral routes.
 - The animals are observed for a 24-hour period.



- The number of deaths in each group is recorded.
- The Lethal Dose 50 (LD50) is calculated as the dose that is lethal to 50% of the animals.

In conclusion, while amantadine demonstrates greater potency in both in vivo and in vitro studies against the influenza A2/Asian/J305 virus, the **1-adamantylthiourea** derivative also exhibits significant antiviral activity. Notably, the **1-adamantylthiourea** derivative shows a lower acute toxicity profile compared to amantadine, particularly when administered intraperitoneally. The potential for thiourea derivatives to target different viral components, such as the RdRp, suggests a promising avenue for the development of novel anti-influenza agents that may overcome the resistance issues associated with M2 channel inhibitors like amantadine.[4][5] Further research is warranted to fully elucidate the mechanism of action of **1-adamantylthiourea** derivatives and to evaluate their efficacy against contemporary influenza strains.

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